6-methoxy-3-methyl-1H-indole
Overview
Description
6-Methoxy-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their aromatic properties and play a crucial role in various biological processes. The compound this compound has a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol . It is characterized by a methoxy group at the 6th position and a methyl group at the 3rd position on the indole ring.
Mechanism of Action
Target of Action
6-Methoxy-3-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been shown to inhibit the generation of certain compounds, such as hypochlorous acid, released by activated leukocytes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have good bioavailability
Result of Action
The result of the action of this compound can vary depending on the specific biological activity. For example, some indole derivatives have been shown to have antiviral activity, with inhibitory activity against certain viruses . Other indole derivatives have shown anti-inflammatory and analgesic activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
6-methoxy-3-methyl-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of hypochlorous acid by activated leukocytes . By inhibiting myeloperoxidase, this compound can reduce oxidative stress and inflammation. Additionally, it interacts with various receptors and signaling molecules, influencing cellular responses and metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound has demonstrated anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells . It also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its broad spectrum of biological activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways . For instance, it can inhibit the production of reactive oxygen species (ROS) and reduce inflammation by targeting key enzymes involved in these processes . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects on cellular function . Its degradation products may also exhibit biological activity, which can complicate the interpretation of long-term studies . Understanding the temporal dynamics of this compound is essential for accurately assessing its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation and elimination . The metabolic products of this compound can also influence metabolic flux and metabolite levels, contributing to its overall biological activity . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, where it exerts its biological effects . The interaction with transporters and binding proteins can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with various biomolecules and exerts its effects. It can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . The subcellular localization of this compound is crucial for understanding its mechanism of action and its impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-3-methyl-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-methoxyindole with methyl iodide in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-Methoxy-3-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and interactions involving indole derivatives.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial properties, is ongoing.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 6-Methoxyindole
- 3-Methylindole
- Indole-3-acetic acid
Comparison: 6-Methoxy-3-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
6-methoxy-3-methyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11-10-5-8(12-2)3-4-9(7)10/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMGVUHULSBVAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315977 | |
Record name | 6-methoxy-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2400-36-4 | |
Record name | NSC298333 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methoxy-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-3-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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